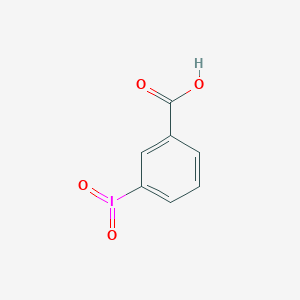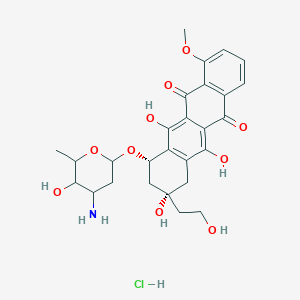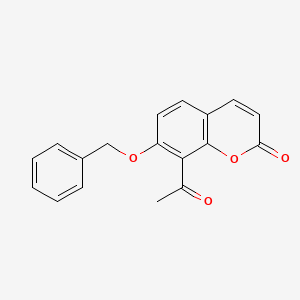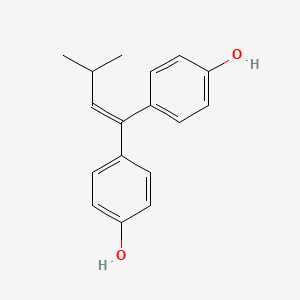
N-hydroxy-4-(4-phenylbutanoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-4-(4-phenylbutanoylamino)benzamide is a chemical compound with a molecular formula of C18H20N2O3 This compound is known for its unique structure, which includes a benzamide core with a hydroxy group and a phenylbutanoylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-4-(4-phenylbutanoylamino)benzamide typically involves the reaction of 4-aminobenzamide with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with hydroxylamine hydrochloride to introduce the hydroxy group, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxy-4-(4-phenylbutanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenylbutanoylamino substituent can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted benzamide derivatives.
Applications De Recherche Scientifique
N-hydroxy-4-(4-phenylbutanoylamino)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-hydroxy-4-(4-phenylbutanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenylbutanoylamino substituent can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide: Similar structure with a methyl group instead of a phenyl group.
4-hydroxy-N-phenylbenzamide: Lacks the phenylbutanoylamino substituent.
N-hydroxy-4-[(phenylacetyl)amino]benzamide: Contains a phenylacetyl group instead of a phenylbutanoylamino group.
Uniqueness
N-hydroxy-4-(4-phenylbutanoylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
656261-24-4 |
|---|---|
Formule moléculaire |
C17H18N2O3 |
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
N-hydroxy-4-(4-phenylbutanoylamino)benzamide |
InChI |
InChI=1S/C17H18N2O3/c20-16(8-4-7-13-5-2-1-3-6-13)18-15-11-9-14(10-12-15)17(21)19-22/h1-3,5-6,9-12,22H,4,7-8H2,(H,18,20)(H,19,21) |
Clé InChI |
VZROKPBSFBHVTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)C(=O)NO |
Séquence |
XX |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-[(2-bromoacetyl)amino]-N-phenylhexanamide](/img/structure/B3063351.png)


![2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide](/img/structure/B3063367.png)

![N-hydroxy-4-[(2-phenylacetyl)amino]benzamide](/img/structure/B3063384.png)


